molecular formula C15H6Cl2F2N4S B11487797 3-(2,4-Dichlorophenyl)-6-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,4-Dichlorophenyl)-6-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11487797
M. Wt: 383.2 g/mol
InChI Key: GWYXABFYZWDFEX-UHFFFAOYSA-N
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Description

3-(2,4-dichlorophenyl)-6-(2,5-difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of both triazole and thiadiazole rings, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenyl)-6-(2,5-difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate substituted phenylhydrazines with carbon disulfide and hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of intermediate hydrazinecarbothioamides, which cyclize to form the desired triazolo[3,4-b][1,3,4]thiadiazole ring system .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichlorophenyl)-6-(2,5-difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3-(2,4-dichlorophenyl)-6-(2,5-difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-6-(2,5-difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to bind to bacterial enzymes, disrupting their normal function and leading to cell death. Molecular docking studies have shown strong binding affinity with bacterial proteins, which inhibits their activity and prevents bacterial growth .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(2,5-difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(2,4-dichlorophenyl)-6-(2,5-difluorophenyl)-[1,2,4]triazolo[4,3-b][1,3,4]thiadiazole

Uniqueness

What sets 3-(2,4-dichlorophenyl)-6-(2,5-difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart from similar compounds is its unique combination of dichlorophenyl and difluorophenyl groups, which enhance its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H6Cl2F2N4S

Molecular Weight

383.2 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-6-(2,5-difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H6Cl2F2N4S/c16-7-1-3-9(11(17)5-7)13-20-21-15-23(13)22-14(24-15)10-6-8(18)2-4-12(10)19/h1-6H

InChI Key

GWYXABFYZWDFEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)Cl)F

Origin of Product

United States

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